
Methyl 2-Bromo-5-chlorobenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-Bromo-5-chlorobenzoate typically involves the esterification of 2-bromo-5-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions usually require heating under reflux to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bromination: of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile.
Hydrolysis: of 5-bromo-2-chlorobenzonitrile in the presence of an alkali to form 5-bromo-2-chlorobenzoate.
Esterification: of 5-bromo-2-chlorobenzoate with methanol to yield this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-Bromo-5-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds.
Scientific Research Applications
Pharmaceutical Synthesis
Methyl 2-bromo-5-chlorobenzoate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its halogenated structure enhances biological activity, making it particularly valuable in developing drugs targeting bacterial infections.
Case Study: Synthesis of Antibiotics
Recent research highlighted its role in synthesizing novel antibiotics. The compound's reactivity allows for the introduction of functional groups that enhance the efficacy of antibacterial agents, demonstrating its significance in medicinal chemistry .
Agrochemical Development
In agrochemical formulations, this compound is utilized to create herbicides and fungicides. Its ability to inhibit specific plant growth processes contributes to improved crop yields and pest resistance.
Case Study: Herbicide Formulation
A study examined the effectiveness of formulations containing this compound against common agricultural pests. Results indicated a marked increase in crop resilience and yield when applied as part of a targeted pest management strategy .
In organic synthesis, this compound acts as a versatile building block, allowing researchers to create complex molecules efficiently.
Case Study: Synthesis Pathways
Research has demonstrated various synthesis pathways utilizing this compound, showcasing its utility in producing diverse organic compounds. For instance, it has been used to synthesize complex aromatic systems through nucleophilic aromatic substitution reactions .
Analytical Chemistry
The compound finds applications in analytical chemistry, particularly in chromatography, where it assists in the separation and identification of various compounds.
Case Study: Quality Control Applications
In quality control processes, this compound is used as a standard reference material in chromatographic methods. Its predictable behavior under analytical conditions allows for accurate calibration and validation of analytical methods .
Mechanism of Action
The mechanism of action of Methyl 2-Bromo-5-chlorobenzoate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine and chlorine atoms make it a versatile intermediate for various synthetic applications. The molecular targets and pathways depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
- Methyl 2-Bromo-5-methylbenzoate
- Methyl 2-Bromo-5-formylbenzoate
- Dimethyl 2-bromoisophthalate
Comparison: Methyl 2-Bromo-5-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to similar compounds. This dual halogenation allows for a wider range of chemical transformations and applications .
Biological Activity
Methyl 2-bromo-5-chlorobenzoate (CAS No. 27007-53-0) is a halogenated aromatic compound with significant biological activity, making it of interest in various fields such as medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₈H₆BrClO₂
- Molecular Weight : 249.49 g/mol
- Log P (octanol-water partition coefficient) : 3.14, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems .
This compound exhibits various biological activities primarily through interactions with cellular pathways:
- CYP Enzyme Inhibition : It is identified as an inhibitor of CYP1A2, which is involved in the metabolism of many drugs and xenobiotics. This characteristic may affect the pharmacokinetics of co-administered medications .
- Neurotransmitter Modulation : Preliminary studies suggest potential interactions with neurotransmitter systems, particularly involving serotonin receptors, which could have implications for mood disorders .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties:
- Antifungal Effects : Studies have shown efficacy against various fungal strains, suggesting potential applications in treating fungal infections .
- Bacterial Inhibition : Its activity against certain bacteria has been documented, although specific mechanisms remain to be fully elucidated.
Case Studies
- Antimicrobial Efficacy :
- CYP Enzyme Interaction :
Data Table: Biological Activities and Properties
Property/Activity | Value/Description |
---|---|
Molecular Formula | C₈H₆BrClO₂ |
Molecular Weight | 249.49 g/mol |
Log P (octanol-water) | 3.14 |
CYP1A2 Inhibition | Yes (70% inhibition at 10 µM) |
Antimicrobial Activity | Effective against C. albicans and S. aureus |
Therapeutic Potential | Antifungal and antibacterial |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-Bromo-5-chlorobenzoate, and how can purity be optimized?
this compound is typically synthesized via Fischer esterification of 2-bromo-5-chlorobenzoic acid with methanol, catalyzed by concentrated sulfuric acid. The reaction is refluxed for 4 hours, followed by neutralization with NaHCO₃ and purification via solvent extraction. Yield optimization (up to 94%) is achieved by controlling stoichiometry and reaction time . Purity is verified using GC-MS (characteristic peaks at m/z 248/250 for [M⁺]) and ¹H/¹³C NMR (e.g., methyl ester signal at δ 3.94 ppm) .
Q. How can researchers characterize the physical and spectroscopic properties of this compound?
Key properties include:
- Melting point : 37–40°C
- Density : 1.604 g/cm³
- IR spectroscopy : A strong ester C=O stretch at 1734 cm⁻¹ .
- Refractive index : 1.564 These parameters are critical for confirming compound identity and benchmarking against literature.
Advanced Research Questions
Q. What methodologies are effective for studying the reactivity of this compound in cross-coupling reactions?
The compound serves as a precursor in Sonogashira coupling to synthesize alkynylbenzoic acids. For example, reaction with terminal alkynes (e.g., 3,3-dimethylbut-1-yne) under Pd/Cu catalysis yields derivatives like Methyl 5-chloro-2-(3,3-dimethylbut-1-ynyl)benzoate. Key steps include:
- Catalyst optimization : Pd(PPh₃)₄/CuI in THF/Et₃N.
- Kinetic monitoring : GC-MS tracks intermediate formation (m/z 235/237 for debrominated products) . Side reactions (e.g., dehalogenation) are minimized by controlling temperature (<80°C) and ligand ratios.
Q. How can computational modeling guide the design of this compound derivatives for pharmacological applications?
Derivatives like Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate exhibit potential antimicrobial activity. Methodologies include:
- Docking studies : Assess binding affinity to bacterial targets (e.g., Staphylococcus aureus DHFR).
- QSAR modeling : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity . Experimental validation involves MIC assays against Gram-positive/negative pathogens.
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
When X-ray data is ambiguous (e.g., disorder in halogen positions), use:
- SHELXL refinement : Apply restraints for bond lengths/angles and validate with R1 values (<5%) .
- Twinned data analysis : Hooft parameters or ROTAX for pseudo-merohedral twinning . Complementary techniques like SC-XRD or DFT-optimized geometries resolve electron density ambiguities.
Q. Methodological Challenges & Solutions
Q. How can researchers mitigate byproduct formation during esterification of 2-bromo-5-chlorobenzoic acid?
Common byproducts (e.g., diesters or acid-catalyzed decomposition) are minimized by:
- Controlled protonation : Use H₂SO₄ in stoichiometric amounts (0.8 mL per 10 mmol substrate) .
- Low-temperature workup : Quench reactions at 0°C to prevent ester hydrolysis.
- Chromatographic purification : Silica gel chromatography with hexane/EtOAc (4:1) .
Q. What advanced spectroscopic techniques are suitable for analyzing halogen-halogen interactions in this compound crystals?
Properties
IUPAC Name |
methyl 2-bromo-5-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIECSXCXIXHDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299702 | |
Record name | Methyl 2-Bromo-5-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27007-53-0 | |
Record name | 27007-53-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-Bromo-5-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-Bromo-5-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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